molecular formula C11H10ClN5O2 B14149078 2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 29955-45-1

2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

Katalognummer: B14149078
CAS-Nummer: 29955-45-1
Molekulargewicht: 279.68 g/mol
InChI-Schlüssel: WPACVHVKLJOTJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, methylphenyl, and nitro groups

Vorbereitungsmethoden

The synthesis of 2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-5-nitropyrimidine with 4-methylphenylamine under specific conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. Industrial production methods may involve continuous flow processes to enhance yield and purity.

Analyse Chemischer Reaktionen

2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reducing agents like hydrogen gas. Major products formed from these reactions include substituted pyrimidines and reduced amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine include:

    2-chloro-N-(4-methylphenyl)acetamide: This compound has a similar structure but lacks the nitro group and pyrimidine ring.

    2-chloro-N-(4-methylphenyl)-1,3,4-thiadiazole: This compound contains a thiadiazole ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and chlorine groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

29955-45-1

Molekularformel

C11H10ClN5O2

Molekulargewicht

279.68 g/mol

IUPAC-Name

2-chloro-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C11H10ClN5O2/c1-6-2-4-7(5-3-6)14-10-8(17(18)19)9(13)15-11(12)16-10/h2-5H,1H3,(H3,13,14,15,16)

InChI-Schlüssel

WPACVHVKLJOTJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.